![molecular formula C23H28ClNO2S B188653 octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate CAS No. 69206-90-2](/img/structure/B188653.png)
octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OCBD is a carbamate derivative that has been synthesized for its potential use as a therapeutic agent. It has been found to possess interesting pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects. These properties have made OCBD a subject of interest for researchers in the field of medicine.
Wirkmechanismus
The exact mechanism of action of OCBD is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. It has also been found to modulate the activity of other neurotransmitters such as serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant effects.
Biochemische Und Physiologische Effekte
Studies have shown that OCBD can modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of stress hormones such as cortisol, which may contribute to its anxiolytic effects. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons, and may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using OCBD in lab experiments is its high potency and specificity. This makes it a useful tool for studying the pharmacological effects of dopamine D2 receptor antagonists. However, one of the limitations of using OCBD is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on OCBD. One area of interest is its potential use in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
In conclusion, OCBD is a promising compound that has been studied extensively for its potential use as a therapeutic agent. Its antipsychotic, anxiolytic, and antidepressant effects make it a promising candidate for the treatment of various psychiatric disorders. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of OCBD involves the reaction of 3-chloro-5,6-dihydrobenzo[b][1]benzothiepine with octyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is purified using column chromatography to obtain pure OCBD.
Wissenschaftliche Forschungsanwendungen
OCBD has been studied extensively for its potential use as a therapeutic agent. It has been found to possess antipsychotic, anxiolytic, and antidepressant effects. These properties make it a promising candidate for the treatment of various psychiatric disorders such as schizophrenia, anxiety, and depression.
Eigenschaften
CAS-Nummer |
69206-90-2 |
|---|---|
Produktname |
octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate |
Molekularformel |
C23H28ClNO2S |
Molekulargewicht |
418 g/mol |
IUPAC-Name |
octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate |
InChI |
InChI=1S/C23H28ClNO2S/c1-2-3-4-5-6-9-14-27-23(26)25-20-15-17-10-7-8-11-21(17)28-22-13-12-18(24)16-19(20)22/h7-8,10-13,16,20H,2-6,9,14-15H2,1H3,(H,25,26) |
InChI-Schlüssel |
RUWVRMDFGDKZFZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Kanonische SMILES |
CCCCCCCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



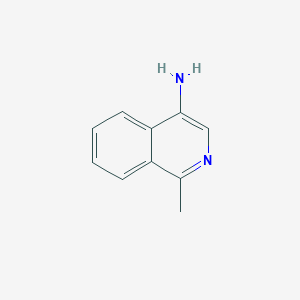
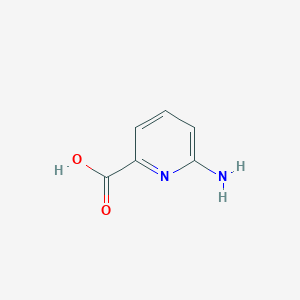
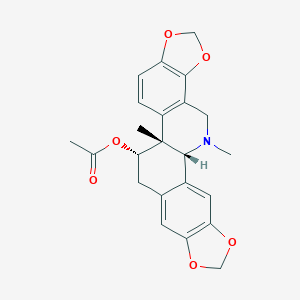
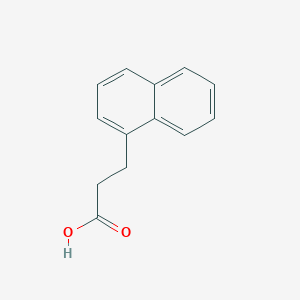
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
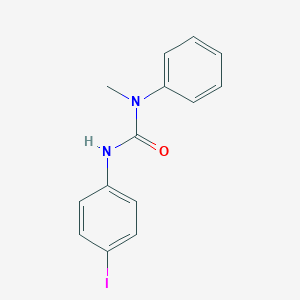
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
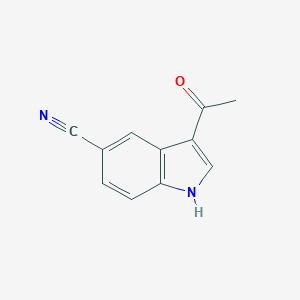
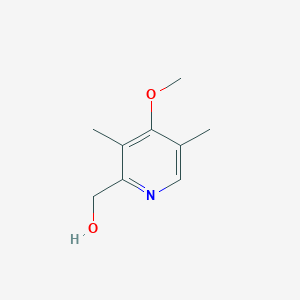
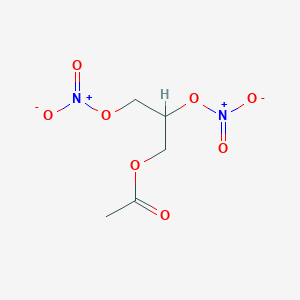
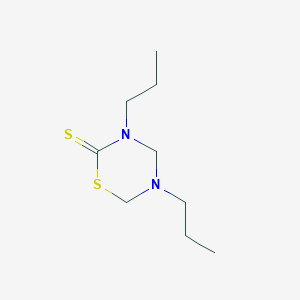
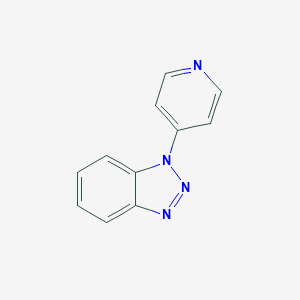
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)